2,6-Diaminopyridine sulfate is the stable, crystalline salt form of 2,6-diaminopyridine, an essential heterocyclic building block and bidentate ligand.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw0blJxWSNzv8ti-Q4rbM438aOZpJw_3isjkRf0H8eyDb_mMk2CUPZVAgQnEljD_8FZ0xAIqPtA-T2rxN-LTAMODO56GciTFoRf3w6XHwu8Y7P7CSxKHHs4qIUWvncqZqnIN2dNtqQNJLI6HCX7kjGNE37jwDFz-fTpU7c)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQK2e7fCjgx6ilDnF7KtTIY3apBB1Qup9VP-pk-A0_-dpeNM3XOQXgoZLHNmARQBLUdzo6lX79rcfTGhmRXqmpBtOI09ylAZi_0i0BcsK8ud0g2T5BfqhWeeDGJ3EBhc-iFWuQBdAqDL4_Ju1h6tb3eAq4lHRf3umoPas2mz3uhbD__KI94Up6kBHloJVxZtCRc2AxekuHHN68Vys29eyTxiPw00bPU_-sVQ%3D)] This form is often selected over the free base for its distinct physical properties and functional role of the sulfate counter-ion, which can influence reaction pathways and final product architecture.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] Its use is prominent in the synthesis of coordination polymers, specialized organic intermediates, and as a component in dye formulations.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdQK2e7fCjgx6ilDnF7KtTIY3apBB1Qup9VP-pk-A0_-dpeNM3XOQXgoZLHNmARQBLUdzo6lX79rcfTGhmRXqmpBtOI09ylAZi_0i0BcsK8ud0g2T5BfqhWeeDGJ3EBhc-iFWuQBdAqDL4_Ju1h6tb3eAq4lHRf3umoPas2mz3uhbD__KI94Up6kBHloJVxZtCRc2AxekuHHN68Vys29eyTxiPw00bPU_-sVQ%3D)]
Substituting 2,6-diaminopyridine sulfate with the free base or other salts like the chloride is often unviable. The sulfate counter-ion is not merely a spectator; its size, charge, and geometry actively direct supramolecular assembly through extensive hydrogen bonding, a role that monatomic ions like chloride cannot fulfill in the same way.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb19o8czi34HmK3ywV-84DVSoyoIokqgX2vu6PciLaZvZwcHLIisA7nYCe95TwwCq1F_sYtE2MtEB3wBTyC680KDETHdBMk8kmF9weOH90lXGK8AQYiTvspzwucSgMYRtfof9G3MUVfJ-9RHkrxLSbW-ZFRDyyzHWHYlJbrA2BjiJi8QAHJXl8hCe5N8GcLK4GuZYWRXVv)] Furthermore, the salt form provides the pyridine core in its protonated, non-basic state, fundamentally altering its reactivity profile compared to the alkaline free base. This prevents undesired side reactions and allows for controlled, stepwise synthesis, making the two forms non-interchangeable in pH-sensitive applications.
The sulfate anion is integral to forming specific solid-state architectures. In the crystal structure of 2,6-diaminopyridinium sulfate hydrates, the crystal is built from protonated diaminopyridine cations, sulfate anions, and water molecules linked by extensive hydrogen bonding.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] This contrasts with the chloride salt, where the smaller, spherical chloride anion leads to a different packing arrangement and hydrogen bond network.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)] The sulfate's tetrahedral shape and multiple hydrogen bond acceptor sites enable the formation of complex, bridged supramolecular structures that are not accessible with halide salts or the counter-ion-free base.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFb19o8czi34HmK3ywV-84DVSoyoIokqgX2vu6PciLaZvZwcHLIisA7nYCe95TwwCq1F_sYtE2MtEB3wBTyC680KDETHdBMk8kmF9weOH90lXGK8AQYiTvspzwucSgMYRtfof9G3MUVfJ-9RHkrxLSbW-ZFRDyyzHWHYlJbrA2BjiJi8QAHJXl8hCe5N8GcLK4GuZYWRXVv)]
| Evidence Dimension | Supramolecular Assembly Role |
| Target Compound Data | Forms extensive, multidimensional hydrogen-bonded networks via tetrahedral sulfate anion, acting as a structural bridge.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] |
| Comparator Or Baseline | 2,6-Diaminopyridine HCl: Forms simpler N-H···Cl hydrogen bonds, leading to a layered sheet-like structure without the cross-linking potential of sulfate.[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH_eZjSmwt_nxU3W2mTzr3I5w6DVElNqifmMOgkr6i7629e3FjhmeAvl9qOmLJWB2DZuAO80r5PKeE5pLNwDzyCbgB4BxBYmjMhb5bZ0Q-mu0SfSzZebNHbLO-0SUJqshQc1p0pWgJCZiNFUnQ%3D)] |
| Quantified Difference | Qualitative difference in structural motif: complex 3D network (sulfate) vs. layered sheets (chloride). |
| Conditions | Solid-state single-crystal X-ray diffraction analysis. |
For materials synthesis, selecting the sulfate salt is a design choice to achieve specific crystal packing and material properties unobtainable with other forms.
2,6-Diaminopyridine sulfate is a crystalline solid, which provides superior handling, storage stability, and ease of weighing compared to the free base.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEw0blJxWSNzv8ti-Q4rbM438aOZpJw_3isjkRf0H8eyDb_mMk2CUPZVAgQnEljD_8FZ0xAIqPtA-T2rxN-LTAMODO56GciTFoRf3w6XHwu8Y7P7CSxKHHs4qIUWvncqZqnIN2dNtqQNJLI6HCX7kjGNE37jwDFz-fTpU7c)] The free base, 2,6-diaminopyridine, has a lower melting point (117-122 °C) and can exist as different polymorphs, one of which is metastable and converts at 335 K (62 °C), potentially impacting process consistency.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm8DQRopgc-2d88xZvYfD28BczjHh4W8nbULZ5Rdhe5kF_XP8_-wwFDqQZS8El0SPOs0ZZI-eoO5g9C6cFfIX1V-IdivpM2OOwinH4AbK1NKDmwlA52-0f13vNEIdRDNlJ4wLGxLzAl1iJPMC_t4LWeG3Clo4l80zjszoRthcZAq-S6nY_AgYklo75)] The salt form's ionic nature ensures higher thermal stability and avoids polymorphic variability, leading to more reproducible outcomes in manufacturing and laboratory workflows.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]
| Evidence Dimension | Thermal and Physical Stability |
| Target Compound Data | Stable crystalline salt with no reported phase transitions up to high temperatures.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)] |
| Comparator Or Baseline | 2,6-Diaminopyridine (free base): Melts at 117-122 °C and exhibits polymorphism, with a less stable form converting at 62 °C.[[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEm8DQRopgc-2d88xZvYfD28BczjHh4W8nbULZ5Rdhe5kF_XP8_-wwFDqQZS8El0SPOs0ZZI-eoO5g9C6cFfIX1V-IdivpM2OOwinH4AbK1NKDmwlA52-0f13vNEIdRDNlJ4wLGxLzAl1iJPMC_t4LWeG3Clo4l80zjszoRthcZAq-S6nY_AgYklo75)] |
| Quantified Difference | Avoidance of low-temperature polymorphic transition (at 62 °C) present in the free base. |
| Conditions | Thermal analysis (DSC/TGA). |
The sulfate salt's stability simplifies material handling, ensures consistent bulk properties, and enhances reproducibility, which are critical for procurement in industrial and pharmaceutical synthesis.
Using the sulfate salt provides the 2,6-diaminopyridine moiety in its protonated, pyridinium form. This renders the molecule non-nucleophilic and non-basic, preventing premature reaction or coordination in a mixture until a base is deliberately added. The parent free base has a pKa of approximately 6.13, making it moderately basic upon dissolution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdiqjapg4W63-_eui5tGOX2g1yUk8HcgR2sK1L0pDeH2jXCXD1H2Cwl025PM8Pud1OJd9Tl2vymKz7Vp0XGXvi3S9hgyQV_EOH8KzLDqF8NIQCZE9417uJN3ujYBRDxWtTFQdt9Lw%3D)] This inherent difference in reactivity allows for greater control in pH-sensitive or multi-step synthetic procedures where the timing of ligand coordination or base-catalyzed steps is critical.
| Evidence Dimension | Reactivity in Solution |
| Target Compound Data | Delivers the 2,6-diaminopyridinium cation, an acidic species that is unreactive as a base or nucleophile. |
| Comparator Or Baseline | 2,6-Diaminopyridine (free base): A moderate base (pKa ≈ 6.13) that is immediately reactive upon dissolution.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGdiqjapg4W63-_eui5tGOX2g1yUk8HcgR2sK1L0pDeH2jXCXD1H2Cwl025PM8Pud1OJd9Tl2vymKz7Vp0XGXvi3S9hgyQV_EOH8KzLDqF8NIQCZE9417uJN3ujYBRDxWtTFQdt9Lw%3D)] |
| Quantified Difference | Qualitative shift from basic to acidic reagent form, enabling temporal control of reactivity. |
| Conditions | Aqueous or protic solvent systems for synthesis. |
This compound is the correct choice for syntheses requiring controlled, stepwise introduction of the ligand's basicity or coordinating ability, improving yields and reducing side products.
This compound is the preferred starting material for synthesizing crystalline materials where hydrogen bonding with a counter-ion is a key design feature. The sulfate anion's ability to act as a multivalent hydrogen-bond acceptor and bridging unit allows for the rational design of specific 3D networks, which is not possible with the free base or halide salts.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)]
In multi-step organic syntheses that are sensitive to pH, using the sulfate salt allows the 2,6-diaminopyridine core to be present in a protected, non-basic form. This prevents it from interfering with earlier reaction steps, enabling its basic or nucleophilic properties to be 'activated' on demand by adding a deprotonating agent.
The enhanced aqueous solubility and high crystalline stability make 2,6-diaminopyridine sulfate a more reliable and process-friendly choice for reactions conducted in water or for preparing high-concentration aqueous stock solutions. This avoids the handling and consistency issues associated with the less stable and potentially hygroscopic free base.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEEdoXvYkPJraM5rkIbn_xo-V92wOG4zjhHBYolmrnFStUW_6BXy-_YpmilZ3Rr2U9Dtw2tYXrrXCZTTLdLy1uZ-9YzEJE6OL-SI3pEhSzq2BFekD1hj9psWamSaxbgMkJZnOy6HS8SbnPqnnzJtJVH2Q%3D%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQECOw6FXXER026_wr-Peze9oaFI34ofKqDMuEZpmtnEWl5sNRat3UU9Mq5ESyg4ytUF2kUJiSIzAm_aXvJozt5YEMrxAtGqP22AyOFEH5tmkUSMf5T_R_p-3eD6pH8LCuSYJult)]